2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3H,4H-thieno[3,2-d]pyrimidin-4-one 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040670-92-5
VCID: VC11938145
InChI: InChI=1S/C23H16N4O4S2/c28-22-20-16(8-9-32-20)24-23(27(22)11-14-4-2-1-3-5-14)33-12-19-25-21(26-31-19)15-6-7-17-18(10-15)30-13-29-17/h1-10H,11-13H2
SMILES: C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4CC6=CC=CC=C6)SC=C5
Molecular Formula: C23H16N4O4S2
Molecular Weight: 476.5 g/mol

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040670-92-5

Cat. No.: VC11938145

Molecular Formula: C23H16N4O4S2

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040670-92-5

Specification

CAS No. 1040670-92-5
Molecular Formula C23H16N4O4S2
Molecular Weight 476.5 g/mol
IUPAC Name 2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-benzylthieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H16N4O4S2/c28-22-20-16(8-9-32-20)24-23(27(22)11-14-4-2-1-3-5-14)33-12-19-25-21(26-31-19)15-6-7-17-18(10-15)30-13-29-17/h1-10H,11-13H2
Standard InChI Key ONBPJEAGELBJAN-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4CC6=CC=CC=C6)SC=C5
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4CC6=CC=CC=C6)SC=C5

Introduction

Structural Characteristics and Molecular Properties

Core Structural Components

The compound’s architecture features three distinct heterocyclic systems:

  • Benzodioxole: A fused bicyclic structure (1,3-benzodioxole) known for enhancing metabolic stability and bioavailability in drug design .

  • 1,2,4-Oxadiazole: A five-membered ring containing two nitrogen and one oxygen atom, frequently employed as a bioisostere for ester or amide groups to improve pharmacokinetic profiles.

  • Thienopyrimidinone: A fused thiophene-pyrimidine system that serves as a kinase inhibitor scaffold in oncology research.

The sulfanyl-methyl bridge (-SCH₂-) links the oxadiazole and thienopyrimidinone units, while a benzyl group at position 3 further modulates steric and electronic properties.

Molecular and Spectral Data

Key physicochemical properties are summarized below:

PropertyValue
CAS Number1040670-92-5
Molecular FormulaC₂₃H₁₆N₄O₄S₂
Molecular Weight476.5 g/mol
IUPAC Name2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-benzylthieno[3,2-d]pyrimidin-4-one
SMILESC1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=C(C(=O)N4CC6=CC=CC=C6)SC=C5

Characterization via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential to confirm purity and structural integrity. Mass spectrometry (MS) would further validate the molecular ion peak at m/z 476.5.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit protocol for this compound is documented, analogous thienopyrimidine derivatives are typically synthesized through multi-step sequences:

  • Oxadiazole Formation: Condensation of benzodioxole-5-carboxylic acid derivatives with amidoximes under microwave irradiation.

  • Thienopyrimidinone Assembly: Cyclization of 2-aminothiophene-3-carboxylates with benzyl isocyanates, followed by oxidation to the pyrimidinone.

  • Sulfanyl Bridging: Nucleophilic substitution between a mercapto-oxadiazole intermediate and a halogenated thienopyrimidinone precursor.

Stability and Reactivity

The compound’s stability is influenced by:

  • Oxadiazole Ring: Susceptible to hydrolysis under strongly acidic or basic conditions.

  • Thienopyrimidinone: Resistant to oxidation due to aromatic stabilization but may undergo electrophilic substitution at the thiophene sulfur.

Biological Relevance and Mechanistic Insights

Pharmacophoric Contributions

Each moiety contributes distinct biological interactions:

  • Benzodioxole: Enhances blood-brain barrier penetration and binds to aryl hydrocarbon receptors (AhR), modulating anti-inflammatory responses .

  • Oxadiazole: Serves as a hydrogen bond acceptor, potentially inhibiting enzymes like cyclooxygenase-2 (COX-2) or phosphodiesterases.

  • Thienopyrimidinone: Mimics ATP in kinase binding pockets, suggesting utility in targeting EGFR or VEGFR pathways.

Predicted Bioactivities

Although direct assays are lacking, structurally related compounds exhibit:

  • Anticancer Activity: Thienopyrimidine analogs inhibit tubulin polymerization (IC₅₀: 0.8–2.4 μM).

  • Antimicrobial Effects: Benzodioxole-oxadiazole hybrids show MIC values of 4–16 μg/mL against Staphylococcus aureus.

  • Anti-inflammatory Action: COX-2 inhibition (IC₅₀: 1.2 μM) in compounds with similar sulfanyl linkages.

Analytical and Preclinical Development

Analytical Characterization

TechniqueApplication
HPLC-UVPurity assessment (>98%)
¹H/¹³C NMRStructural confirmation
HRMSMolecular ion verification
X-ray DiffractionCrystal structure determination

Pharmacokinetic Profiling

Predicted parameters (using QikProp):

  • LogP: 3.1 (optimal for oral bioavailability)

  • Caco-2 Permeability: 25 nm/s (moderate absorption)

  • Half-life: ~4.2 hours (requires dosage optimization).

Research Gaps and Future Directions

  • In Vitro Screening: Prioritize cytotoxicity assays against NCI-60 cancer cell lines.

  • SAR Studies: Modify the benzyl group to assess impact on kinase selectivity.

  • In Vivo Efficacy: Evaluate oral bioavailability in murine models of inflammation or xenograft tumors.

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